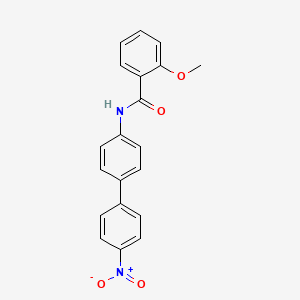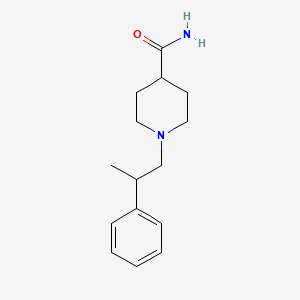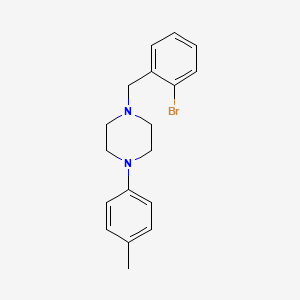![molecular formula C18H9ClF3N3O6 B5066111 5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione" often involves complex chemical reactions including nucleophilic substitution and cyclization processes. For example, novel pyridine-containing aromatic diamine monomers have been synthesized via modified Chichibabin pyridine synthesis, a method potentially applicable to the synthesis of our compound of interest due to the shared structural motifs and the presence of nitro and trifluoromethyl groups (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated using techniques such as X-ray crystallography, which reveals the bond lengths, angles, and overall geometry of the molecule. For instance, the synthesis and structural analysis of related pyrimidinone compounds provide insights into their flattened boat conformation and crystalline structure, which could be indicative of the structural features of "5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione" (Savant et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents to yield a range of derivatives. This reactivity is pivotal for the synthesis of pharmaceuticals and materials with specific functional properties. An example is the synthesis of pyrido[2,3-d]pyrimidines catalyzed by DDQ/TBN/O2, showcasing the versatility of pyrimidine derivatives in undergoing cyclization and substitution reactions to form complex structures (Cheng et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and mechanical strength, are crucial for determining the applicability of such compounds in various domains. For example, fluorinated polyimides derived from aromatic diamines exhibit good solubility in polar solvents, excellent thermal stability, and strong mechanical properties, which might be relevant for understanding the physical properties of our compound (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different classes of reagents and stability under various conditions, are essential for the functional application of the compound. The synthesis and characterization of novel polyimides, for instance, provide insights into the reactivity of similar compounds, suggesting potential pathways for chemical modifications and applications of "5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione" (Ma et al., 2010).
Propiedades
IUPAC Name |
5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O6/c19-11-6-8(5-10-15(26)23-17(28)24-16(10)27)1-3-13(11)31-14-4-2-9(18(20,21)22)7-12(14)25(29)30/h1-7H,(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFMHOZVXQURPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)NC2=O)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)

![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)


![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-phenylbenzamide](/img/structure/B5066128.png)